![molecular formula C19H9F5N2O B2922700 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-63-9](/img/structure/B2922700.png)

2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

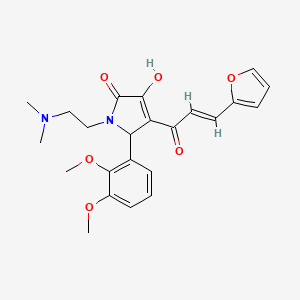

The compound “2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and two phenyl rings, which are basic aromatic rings with carbon atoms. The molecule also contains several fluorine atoms, which are often used in medicinal chemistry to improve the properties of drug-like molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the difluorophenoxy and trifluoromethylphenyl groups, and the formation of the carbonitrile group. Unfortunately, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the difluorophenoxy and trifluoromethylphenyl groups, and the carbonitrile group. The presence of the fluorine atoms would likely influence the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The pyridine ring, for example, could undergo electrophilic substitution reactions. The carbonitrile group could be hydrolyzed to form a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms, for example, could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research into compounds structurally related to 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile focuses on their synthesis and detailed structural analysis. For example, the study of azafluorene derivatives explores their synthesis, physicochemical properties, and potential applications as inhibitors for SARS-CoV-2 RdRp. The intricate structural details, including the planar nature of the azafluorene ring system and the intermolecular interactions, are crucial for understanding their biological activity and potential medicinal applications (Venkateshan et al., 2020).

Electronic and Optical Properties

Investigations into the electronic and optical properties of pyridine derivatives offer insights into their potential applications in materials science. For instance, the structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been examined, revealing their utility in fabricating devices with specific optical energy gaps and photosensor capabilities (Zedan, El-Taweel, & El-Menyawy, 2020). Such research contributes to the development of novel materials for electronic and optoelectronic applications.

Catalysis and Chemical Reactions

The role of fluorinated pyridine derivatives in catalysis and chemical reactions is another area of active research. For example, the electrochemical reduction of CO2 catalyzed by Re(pyridine-oxazoline)(CO)3Cl complexes has been studied, demonstrating the influence of pyridine derivatives on the catalytic efficiency and selectivity of CO2 reduction processes (Nganga et al., 2017). Such findings are essential for advancing sustainable chemical synthesis and environmental remediation efforts.

Medicinal Chemistry

In the realm of medicinal chemistry, the synthesis of new compounds based on the structure of this compound has led to the discovery of potential therapeutic agents. The investigation into the antimicrobial and anticancer activities of pyridine derivatives underscores the significance of these compounds in drug discovery and development (Elewa et al., 2021).

Material Science

The synthesis and characterization of new fluorinated poly(pyridine amide)s derived from pyridine derivatives highlight the importance of these compounds in material science. These polymers exhibit remarkable properties, such as solubility in polar solvents, thermal stability, and low dielectric constants, making them suitable for high-performance applications (Xie et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been shown to interact witharylthiolate anions . These anions can form electron donor-acceptor (EDA) complexes with trifluoromethyl phenyl sulfone .

Mode of Action

The compound’s interaction with its targets involves the formation of electron donor-acceptor (EDA) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .

Biochemical Pathways

The compound’s interaction with arylthiolate anions suggests it may influence pathways involving these anions .

Result of Action

The s-trifluoromethylation of thiophenols suggests that the compound may influence the properties of these molecules .

Action Environment

The compound’s interaction with arylthiolate anions under visible light irradiation suggests that light conditions may play a role .

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9F5N2O/c20-15-4-5-17(16(21)8-15)27-18-12(9-25)6-13(10-26-18)11-2-1-3-14(7-11)19(22,23)24/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRKGDCPIAQNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=C(C=C(C=C3)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9F5N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2922624.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2922628.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(2-hydroxyethyl)urea](/img/structure/B2922634.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2922636.png)

![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2922639.png)